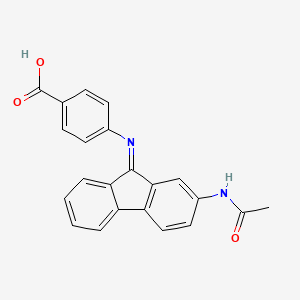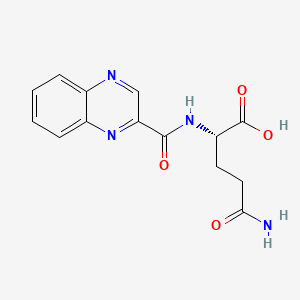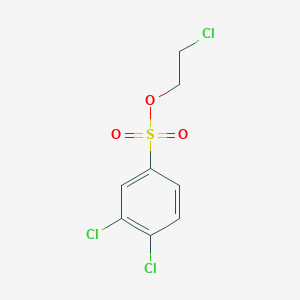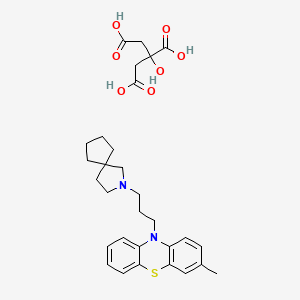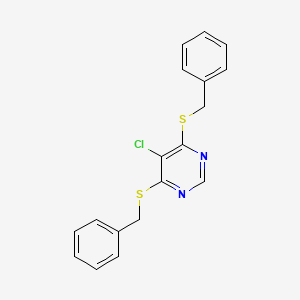
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine is a chemical compound with the molecular formula C18H15ClN2S2 and a molecular weight of 358.91 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with benzylsulfanyl groups at positions 4 and 6, and a chlorine atom at position 5
Preparation Methods
The synthesis of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction of these groups can be achieved using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine can be compared with other similar compounds such as:
4,6-Dichloropyrimidine: Lacks the benzylsulfanyl groups and has different reactivity and applications.
4,6-Bis(phenylsulfanyl)pyrimidine: Similar structure but with phenyl groups instead of benzyl groups, leading to different chemical properties and applications.
2-Chloro-4,6-bis(ethylamino)-S-triazine: A triazine derivative with different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5003-09-8 |
|---|---|
Molecular Formula |
C18H15ClN2S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4,6-bis(benzylsulfanyl)-5-chloropyrimidine |
InChI |
InChI=1S/C18H15ClN2S2/c19-16-17(22-11-14-7-3-1-4-8-14)20-13-21-18(16)23-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
NLEZHNVZIWFZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


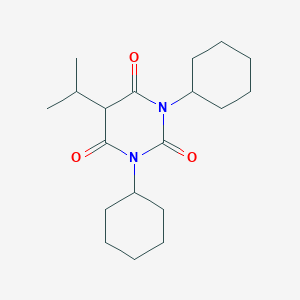
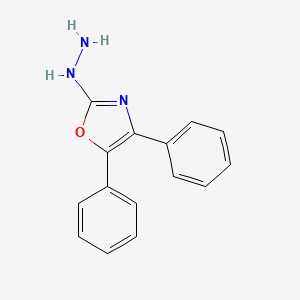

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
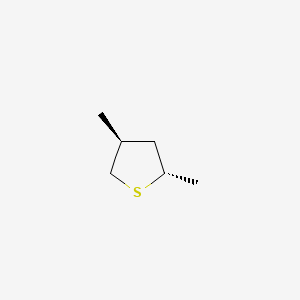
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
